N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a difluorophenyl group and a thiophene ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: 2,4-difluoroaniline and thiophene-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2,4-difluoroaniline to form the desired acetamide linkage.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the acetamide linkage or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation reagents (e.g., bromine) or nucleophiles (e.g., amines) can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the acetamide or aromatic rings.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide vs. N-(2,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide: The substitution of fluorine with chlorine can significantly alter the compound’s electronic properties and reactivity.
This compound vs. N-(2,4-difluorophenyl)-2-(furan-2-yl)acetamide: Replacing the thiophene ring with a furan ring can affect the compound’s aromaticity and potential interactions.
Uniqueness: this compound is unique due to the presence of both difluorophenyl and thiophene moieties, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.
Biological Activity
N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.
Chemical Structure and Synthesis
This compound is characterized by its unique structural components, including a difluorophenyl moiety and a thiophene ring. The molecular formula is with a molecular weight of 400.5 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, including the formation of a piperidine intermediate and the introduction of the thiophene group through sulfonylation reactions .
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, thiadiazole derivatives have demonstrated efficacy against various cancer cell lines, including human breast (T47D), colon (HT-29), and lung (A549) cancers. The mechanism often involves the induction of apoptosis through caspase pathways, leading to decreased cell viability in treated cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole A | T47D, HT-29, A549 | 5.0 | Apoptosis induction via caspases |
Thiadiazole B | Jurkat, TE671 | 3.5 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that similar thiazole derivatives possess activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). This suggests a potential role in developing new treatments for tuberculosis .
Table 2: Antibacterial Activity Against Mycobacterium tuberculosis
Compound Name | MIC (µg/mL) | Selectivity Index |
---|---|---|
Thiazole Derivative 1 | 0.5 | >10 |
Thiazole Derivative 2 | 0.8 | >8 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, it may modulate sigma receptors, which play a critical role in pain perception and neuroprotection. This modulation can lead to significant antinociceptive effects in models of inflammatory pain .
Case Studies
Case Study 1: In Vivo Efficacy Against Cancer
In a recent study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound in a formalin-induced pain model. Results indicated that the compound significantly reduced nociceptive responses at various doses, suggesting its potential as an analgesic agent .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCLDWAENYKHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329888 | |
Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349432-67-3 | |
Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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